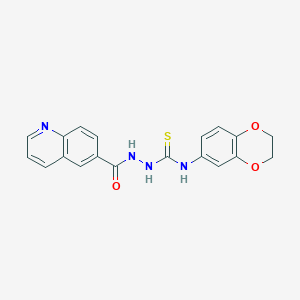
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Studies
- Synthesis and Antitumor Activity : A study on the synthesis of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, including quinoline groups, revealed significant antitumor activities against leukemia, colon, and ovarian cancer cells in vitro. Notably, one compound demonstrated enhanced inhibition of MCF-7 breast carcinoma cells without being transported by P-glycoprotein, highlighting a promising avenue for cancer treatment research (Easmon et al., 2006).
Antimicrobial Activity
- Quinoline Derivatives with Antimicrobial Activity : Research into quinoline derivatives containing an azole nucleus has shown that some compounds exhibit good to moderate antimicrobial activity against a variety of microorganisms. This study underlines the potential of these compounds in developing new antimicrobial agents (Özyanik et al., 2012).
Synthesis and Structural Analysis
- Novel Derivatives Synthesis : A series of N,N′-disubstituted hydrazinecarbothioamides and related derivatives were synthesized, showcasing a wide range of structural diversities. These compounds provide a foundation for further exploration in medicinal chemistry and drug design (Hassan et al., 2005).
Antioxidant Activity
- Evaluation of Antioxidant Activity : New compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and evaluated for their antioxidant activity. This study highlights the importance of structural modifications in enhancing the antioxidant properties of these compounds (Bărbuceanu et al., 2014).
Antimalarial Activity
- Novel Thiosemicarbazone Derivatives for Antimalarial Use : A study on thiosemicarbazone derivatives containing a benzimidazole moiety reported the synthesis of a series of compounds evaluated for antimalarial properties in vitro. Several of these compounds exhibited good antimalarial activity, suggesting potential for further development as antimalarial agents (Divatia et al., 2014).
Anticonvulsant Approach
- GABAergic Neurotransmission Augmentation : Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized and evaluated for their anticonvulsant activity, demonstrating significant effects in various seizure models. This research outlines a potential anticonvulsant approach by enhancing GABAergic neurotransmission (Tripathi & Kumar, 2013).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(quinoline-6-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(13-3-5-15-12(10-13)2-1-7-20-15)22-23-19(27)21-14-4-6-16-17(11-14)26-9-8-25-16/h1-7,10-11H,8-9H2,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZBVFMEVIQTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

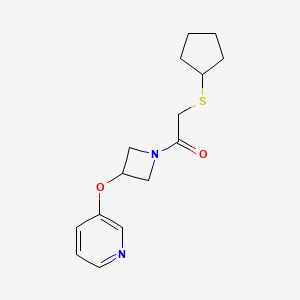
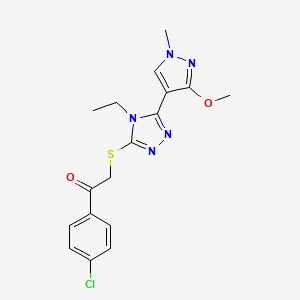
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2439993.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)




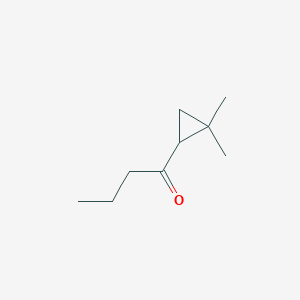
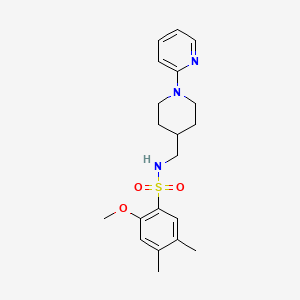
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)
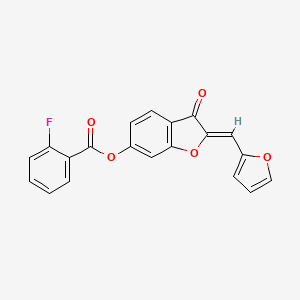
![methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2440012.png)